molecular formula C15H15ClN2O B1394357 6-Chloro-N-(4-ethylbenzyl)nicotinamide CAS No. 1215716-62-3

6-Chloro-N-(4-ethylbenzyl)nicotinamide

Cat. No. B1394357
CAS RN: 1215716-62-3
M. Wt: 274.74 g/mol
InChI Key: DKSYVCGLCUHRJP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-Chloro-N-(4-ethylbenzyl)nicotinamide is quite complex. It contains a total of 35 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C15 H15 Cl N2 O . It has a molecular weight of 274.75 . The compound contains a total of 34 atoms, including 15 Hydrogen atoms, 15 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Chlorine atom .

Scientific Research Applications

Fluorescent Analog Development

A fluorescent analog of nicotinamide adenine dinucleotide, synthesized by reacting chloroacetaldehyde with nicotinamide adenine dinucleotide, showcased a fluorescence emission maximum of 410 nm upon excitation at 300 nm. This analog demonstrated potential in various dehydrogenase-catalyzed reactions, suggesting its utility in biochemical and medical research (Barrio, Secrist, & Leonard, 1972).

Drug Metabolism Studies

Nicotinamide has been found to alter the mechanism of inhibition in liver microsomes, impacting the metabolism of drugs like aniline and aminopyrine. This research indicates its relevance in understanding drug interactions and metabolism, especially regarding liver function (Sasame & Gillette, 1970).

Neuroprotective Potential

A study on N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide (YM-244769), a Na+/Ca2+ exchange inhibitor, showed it preferentially inhibited NCX3 and protected against hypoxia/reoxygenation-induced cell damage in neuronal cells. This suggests potential therapeutic applications for neuroprotection (Iwamoto & Kita, 2006).

Antineoplastic Activities

Research on various 6-substituted nicotinamides, including those similar to 6-Chloro-N-(4-ethylbenzyl)nicotinamide, revealed moderate activity against leukemia, indicating their potential in cancer research and treatment (Ross, 1967).

Co-crystal Synthesis for Pharmaceutical Applications

The creation of a co-crystal involving nicotinamide and 2-chloro-4-nitrobenzoic acid demonstrated improved thermal stability over the individual components, highlighting its relevance in pharmaceutical formulation research (Lemmerer, Esterhuysen, & Bernstein, 2010).

Electronic Effects in Chemical Synthesis

Research on the electronic effects in N-alkylnicotinamides, such as the C-13 and N-15 NMR chemical shifts, correlated with their reduction potentials and reactivities. This study aids in understanding the electronic properties of nicotinamide derivatives for chemical synthesis (Burke & Frey, 1996).

Radioactive Tracers in Melanoma Imaging

[18F]6-Fluoro-N-[2-(diethylamino)ethyl]nicotinamide [18F]MEL050, a radiotracer derived from nicotinamide, was synthesized for melanoma tumor PET imaging. Its potential in improving melanoma diagnosis and staging was highlighted (Greguric et al., 2011).

Tumor Oxygen Delivery Studies

Nicotinamide's effect on the microregional heterogeneity of oxygen delivery within a murine tumor was evaluated, showing its potential in enhancing tumor response to irradiation and understanding tumor hypoxia (Chaplin, Horsman, & Trotter, 1990).

properties

IUPAC Name

6-chloro-N-[(4-ethylphenyl)methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-2-11-3-5-12(6-4-11)9-18-15(19)13-7-8-14(16)17-10-13/h3-8,10H,2,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSYVCGLCUHRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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